molecular formula C14H10BrClO B157867 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one CAS No. 1889-78-7

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

Cat. No. B157867
CAS RN: 1889-78-7
M. Wt: 309.58 g/mol
InChI Key: OBEFSOTWERFWSZ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one” is a pharmaceutical intermediate. It can be used as a product in organic synthesis . It is mainly used in laboratory research and in production processes .


Synthesis Analysis

The compound can be prepared from 2-bromo-1-(4-((4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)propan-1-one with 5-methyl-1,3,4-thiadiazole-2-thiol . The mass analysis of the compound shows m/z 473.3 (M+) peak which confirms the formation of the product .


Molecular Structure Analysis

The molecular weight of “2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one” is 309.59 . The IUPAC name of the compound is 2-bromo-1-(4’-chloro [1,1’-biphenyl]-4-yl)ethanone .

Scientific Research Applications

Computational Analysis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

A study by Erdogan & Erdoğan (2019) focused on the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one. The research utilized Density Functional Theory (DFT) calculations to investigate these chemical reactions. The study encompassed a range of computational methods, including Single Point Energy calculations, geometry optimizations, vibrational analysis, Frontier Molecular Orbital calculations, and more. This extensive computational analysis aimed to understand the chemical behavior and properties of 2-bromo-1-(4-chlorophenyl)ethan-1-one in these reactions (Erdogan & Erdoğan, 2019).

Synthesis and Structural Analysis

The molecular structure and synthesis of compounds related to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one have been explored in various studies. Lastovickova et al. (2018) synthesized and analyzed the crystal structures of closely related compounds, providing insight into their molecular configurations and interactions. The study presented the molecular arrangement and highlighted the types of interactions occurring within the crystal structures of these compounds (Lastovickova et al., 2018).

Biochemical Transformations

Utsukihara et al. (2008) investigated the stereoinversion of ortho-, meta-, and para-substituted fluoro, chloro, bromo, and methyl 1-phenylethanols using red alga. This study provides insights into the biochemical processes and transformations of compounds similar to 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, emphasizing the potential of biological systems in enantioselective transformations and the high yield of specific isomers in these reactions (Utsukihara et al., 2008).

Safety And Hazards

The compound can cause burns of eyes, skin, and mucous membranes . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam . If inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEFSOTWERFWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380458
Record name 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

CAS RN

1889-78-7
Record name 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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